Selurampanel

説明

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.

anticonvulsant that antagonizes both AMPA and kainate receptors

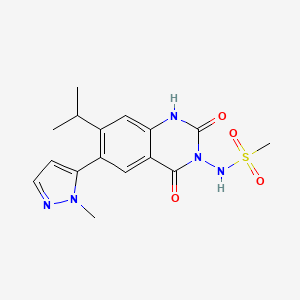

Structure

3D Structure

特性

IUPAC Name |

N-[6-(2-methylpyrazol-3-yl)-2,4-dioxo-7-propan-2-yl-1H-quinazolin-3-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O4S/c1-9(2)10-8-13-12(7-11(10)14-5-6-17-20(14)3)15(22)21(16(23)18-13)19-26(4,24)25/h5-9,19H,1-4H3,(H,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCECSFFXUPEPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)NC(=O)N(C2=O)NS(=O)(=O)C)C3=CC=NN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238467 | |

| Record name | Selurampanel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912574-69-7 | |

| Record name | N-[1,4-Dihydro-7-(1-methylethyl)-6-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxo-3(2H)-quinazolinyl]methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912574-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selurampanel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912574697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selurampanel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selurampanel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SELURAMPANEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WG1MR7DAR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Selurampanel on AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selurampanel (BGG492) is a potent, orally active, and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4][5] It also exhibits antagonist activity at kainate receptors. Developed by Novartis, this compound has been investigated for the treatment of various neurological disorders, including epilepsy and migraine. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with AMPA receptors. It includes a summary of its binding affinity and functional potency, detailed hypothetical experimental protocols for its characterization, and a discussion of its potential downstream signaling effects. The guide is intended for researchers, scientists, and drug development professionals working on glutamate (B1630785) receptor pharmacology and the development of novel therapeutics for central nervous system disorders.

Core Mechanism of Action: Competitive Antagonism at the AMPA Receptor

This compound functions as a competitive antagonist at the glutamate binding site on the AMPA receptor. This means that this compound directly competes with the endogenous agonist, glutamate, for the same binding pocket on the receptor protein. By occupying this site, this compound prevents glutamate from binding and subsequently activating the receptor, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron. This reduction in excitatory neurotransmission is the primary mechanism underlying its therapeutic effects.

An X-ray crystal structure of this compound bound to the human GluA2 (hGluA2) AMPA receptor ligand-binding domain has been determined, confirming its binding mode within the glutamate binding pocket. This structural information is invaluable for understanding the specific molecular interactions that govern its antagonist activity and for the rational design of new, more potent, and selective AMPA receptor modulators.

Quantitative Data

The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound.

Table 1: In Vitro Binding Affinity of this compound

| Parameter | Species | Receptor/Tissue | Value (µM) | Reference |

| IC50 | Rat | AMPA Receptor | 0.19 | |

| IC50 | Human | AMPA Receptor | 0.2 |

Table 2: In Vivo Functional Efficacy of this compound

| Assay | Species | Endpoint | ED50 (mg/kg) | Reference |

| Maximal Electroshock Seizure (MES) | Mouse | Anticonvulsant Activity | ~7 | |

| Rat Cortical Wedge | Rat | AMPA Receptor Antagonism | 0.46 (IC50, µM) | |

| Rat Cortical Wedge | Rat | Kainate Receptor Antagonism | 0.42 (IC50, µM) |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available from the primary developer (Novartis). However, based on standard methodologies in the field of glutamate receptor pharmacology, the following sections describe plausible protocols for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a method to determine the binding affinity (Ki) of this compound for the AMPA receptor using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of this compound for the AMPA receptor.

Materials:

-

Radioligand: [3H]-AMPA or another suitable radiolabeled AMPA receptor antagonist (e.g., [3H]-CNQX).

-

Receptor Source: Rat cortical membranes or membranes from a cell line stably expressing a human AMPA receptor subtype (e.g., HEK293 cells expressing hGluA2).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled AMPA receptor agonist or antagonist (e.g., 1 mM L-glutamate or 100 µM CNQX).

-

Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex or cultured cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding wells: Receptor membranes, radioligand, and binding buffer.

-

Non-specific Binding wells: Receptor membranes, radioligand, and non-specific binding control.

-

Competition wells: Receptor membranes, radioligand, and a range of concentrations of this compound.

-

-

Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes a method to assess the functional antagonism of this compound on AMPA receptor-mediated currents in cultured neurons or heterologous expression systems.

Objective: To characterize the inhibitory effect of this compound on AMPA receptor-mediated ion currents.

Materials:

-

Cell Preparation: Primary cultured neurons (e.g., cortical or hippocampal neurons) or a cell line (e.g., HEK293) stably expressing a specific AMPA receptor subtype.

-

External Solution (aCSF): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

-

Internal Solution: Containing (in mM): 140 K-gluconate, 10 HEPES, 11 EGTA, 1 CaCl2, 2 MgCl2, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

-

Agonist: L-glutamate or AMPA.

-

Antagonist: this compound.

-

Instrumentation: Patch-clamp amplifier, microscope, micromanipulators.

Procedure:

-

Cell Culture: Plate cells on glass coverslips suitable for electrophysiological recording.

-

Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Patch-Clamp Recording:

-

Pull glass micropipettes and fill with internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Voltage-clamp the cell at a holding potential of -60 mV to -70 mV.

-

-

Agonist Application: Apply a short pulse of AMPA or glutamate to the cell to evoke an inward current.

-

Antagonist Application: Co-apply this compound with the agonist and record the evoked current. To determine the IC50, apply a range of this compound concentrations.

-

Data Analysis: Measure the peak amplitude of the AMPA receptor-mediated current in the absence and presence of different concentrations of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50.

Visualization of Pathways and Workflows

Signaling Pathway of AMPA Receptor Activation and Inhibition by this compound

Caption: Competitive antagonism of this compound at the AMPA receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Downstream Signaling Pathways

Direct studies on the downstream signaling effects of this compound are limited in the public domain. However, by competitively blocking the AMPA receptor, this compound is expected to modulate several downstream signaling cascades that are typically initiated by glutamate-induced AMPA receptor activation. The primary downstream effect is the prevention of postsynaptic membrane depolarization. This, in turn, can influence:

-

NMDA Receptor Activation: AMPA receptor-mediated depolarization is crucial for relieving the voltage-dependent magnesium block of the NMDA receptor channel. By inhibiting this depolarization, this compound can indirectly reduce NMDA receptor activation and subsequent calcium influx.

-

Calcium-Dependent Signaling: To the extent that this compound blocks calcium-permeable AMPA receptors or indirectly reduces NMDA receptor activation, it will attenuate the activation of various calcium-dependent signaling pathways. These include:

-

Calmodulin-dependent kinases (e.g., CaMKII): Important for synaptic plasticity.

-

Protein Kinase C (PKC): Involved in a wide range of cellular processes.

-

Calcineurin (PP2B): A protein phosphatase involved in synaptic plasticity and gene expression.

-

-

Gene Expression: Chronic changes in AMPA receptor activity can lead to alterations in gene expression through pathways like the cAMP response element-binding protein (CREB) pathway. By reducing excitatory input, this compound may modulate the expression of genes involved in neuronal function and plasticity.

It is important to note that as a competitive antagonist, the downstream effects of this compound will be dependent on the ambient concentration of glutamate. In conditions of high glutamate release, a higher concentration of this compound would be required to achieve the same level of receptor blockade and downstream effects.

Conclusion

This compound is a well-characterized competitive antagonist of AMPA receptors. Its mechanism of action is centered on blocking the binding of glutamate to the receptor, thereby reducing excitatory neurotransmission. The quantitative data available demonstrate its high potency. While specific, detailed experimental protocols from the manufacturer are not publicly available, standard pharmacological methods can be applied to study its effects. The downstream consequences of its action are primarily linked to the reduction of postsynaptic excitation and the subsequent modulation of calcium-dependent signaling and gene expression. This in-depth understanding of this compound's mechanism of action is crucial for its potential therapeutic applications and for the development of future generations of AMPA receptor modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of this compound, a Novel Orally Active and Competitive AMPA Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 4. BGG492 (this compound), an AMPA/kainate receptor antagonist drug for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Selurampanel (BGG492): A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacological action of selurampanel (BGG492), a potent and orally active competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

Chemical Structure and Properties

This compound, with the chemical formula C16H19N5O4S, is a quinazolinedione sulfonamide derivative.[1] Its systematic IUPAC name is N-[7-Isopropyl-6-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide.[1] The compound has a molecular weight of 377.42 g/mol .[2]

| Property | Value | Reference |

| Molecular Formula | C16H19N5O4S | [1] |

| IUPAC Name | N-[7-Isopropyl-6-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide | [1] |

| CAS Number | 912574-69-7 | |

| Molecular Weight | 377.42 g/mol | |

| SMILES | CC(C)c1cc2c(cc1c3ccnn3C)c(=O)n(c(=O)[nH]2)NS(=O)(=O)C | |

| IC50 for AMPA receptor | 190 nM |

Synthesis of this compound (BGG492)

The synthesis of this compound has been described in the scientific literature, with a key publication being "Design and Synthesis of this compound, a Novel Orally Active and Competitive AMPA Receptor Antagonist" in ChemMedChem. While the full detailed protocol from the primary literature is essential for replication, a general outline of the final synthetic step is provided below.

Final Synthesis Step: Formation of the Quinazolinedione Ring

The culminating step in the synthesis of this compound involves the cyclization of an appropriately substituted anthranilamide precursor.

Experimental Protocol:

A solution of 2-(4-chloro-phenoxycarbonylamino)-4-isopropyl-5-(2-methyl-2H-pyrazol-3-yl)-benzoic acid methyl ester in a suitable solvent such as dioxane is treated with methanesulfonamide (B31651) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The reaction mixture is heated to facilitate the cyclization and formation of the quinazolinedione ring system, yielding this compound. Purification is typically achieved through column chromatography.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the AMPA receptor, a key player in excitatory neurotransmission in the central nervous system. By binding to the same site as the endogenous ligand glutamate, this compound prevents the ion channel from opening, thereby reducing the influx of sodium and calcium ions into the postsynaptic neuron. This dampening of excitatory signaling is the basis for its potential therapeutic effects in conditions characterized by neuronal hyperexcitability, such as epilepsy.

Caption: Competitive antagonism of the AMPA receptor by this compound.

Experimental Workflow for In Vivo Characterization

The anticonvulsant properties of this compound have been evaluated in various preclinical models. A typical experimental workflow to assess its efficacy is the maximal electroshock (MES) seizure model in rodents.

Experimental Protocol: Maximal Electroshock (MES) Seizure Model

-

Animal Acclimation: Rodents (e.g., mice or rats) are acclimated to the laboratory environment for a specified period.

-

Compound Administration: A cohort of animals is administered this compound, typically via oral gavage, at varying doses. A control group receives the vehicle solution.

-

Seizure Induction: At a predetermined time after drug administration, seizures are induced by delivering a brief electrical stimulus through corneal or ear-clip electrodes.

-

Observation and Scoring: The animals are observed for the presence and duration of tonic-clonic seizures. The primary endpoint is the protection against the hindlimb tonic extension phase of the seizure.

-

Data Analysis: The percentage of animals protected from seizures at each dose is calculated, and the median effective dose (ED50) is determined.

Caption: Workflow for assessing the anticonvulsant efficacy of this compound.

References

The Structure-Activity Relationship of Selurampanel: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Competitive AMPA Receptor Antagonist

Selurampanel (BGG492) is a potent, orally active, and competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1][2] Its development as a potential treatment for epilepsy has provided valuable insights into the structure-activity relationships (SAR) of quinazolinedione sulfonamides. This technical guide provides a comprehensive overview of the SAR of this compound, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action within the relevant signaling pathways.

Core Structure and Pharmacophore

The chemical scaffold of this compound is a quinazoline-2,4-dione with a critical sulfonamide group attached to the N(3) position of the heterocyclic ring. This core structure is essential for its antagonist activity at the AMPA receptor. The general structure of this class of compounds is depicted below:

Caption: General chemical structure of the quinazolinedione sulfonamide series.

Structure-Activity Relationship (SAR) Analysis

The development of this compound involved systematic modifications of the quinazolinedione sulfonamide scaffold to optimize potency, selectivity, and pharmacokinetic properties. The key SAR findings are summarized below and detailed in the subsequent data tables.

-

N(3)-Sulfonamide Group: The presence of a sulfonamide moiety at the N(3) position is a crucial determinant of activity. Variations in the substituent on the sulfonamide nitrogen can influence potency.

-

Substitution on the Quinazolinedione Ring:

-

Position 6: Introduction of a substituted pyrazole (B372694) ring at this position was found to be highly favorable for potency. In this compound, this is a 2-methylpyrazol-3-yl group.

-

Position 7: A bulky, lipophilic group at this position, such as the isopropyl group in this compound, enhances binding affinity.

-

-

Physicochemical Properties: Modulation of physicochemical properties, such as lipophilicity and hydrogen bonding potential, was critical in improving oral bioavailability and in vivo efficacy.

Quantitative SAR Data

The following tables summarize the in vitro and in vivo activity of this compound and key analogs.

Table 1: In Vitro AMPA Receptor Antagonist Activity of this compound and Analogs

| Compound | R (Position 7) | X (Position 6) | IC50 (µM, rat AMPA)[1] | IC50 (µM, human AMPA)[1] | Selectivity over NMDA Receptor (Glycine Site)[1] | Selectivity over Kainate Receptors |

| This compound (1S) | Isopropyl | 2-Methylpyrazol-3-yl | 0.19 | 0.2 | >145-fold | >540-fold |

| Analog A | H | 2-Methylpyrazol-3-yl | >10 | - | - | - |

| Analog B | Isopropyl | H | 5.2 | - | - | - |

| Analog C | Cyclopentyl | 2-Methylpyrazol-3-yl | 0.25 | - | - | - |

Table 2: In Vivo Anticonvulsant Activity of this compound and Analogs

| Compound | Animal Model | Route of Administration | ED50 (mg/kg) |

| This compound (1S) | Mouse, Maximal Electroshock Seizure (MES) | Oral | ~7 |

| Analog D | Mouse, MES | Oral | 15 |

| Compound 29 | Mouse, Audiogenic Seizure | Oral | 5.5 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

[³H]-AMPA Receptor Binding Assay

This assay is used to determine the in vitro potency of compounds in displacing the radioligand [³H]-AMPA from AMPA receptors in brain tissue homogenates.

Materials:

-

Rat brain cortex tissue

-

[³H]-AMPA (radioligand)

-

Non-labeled AMPA (for non-specific binding determination)

-

Test compounds (e.g., this compound and analogs)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Potassium thiocyanate (B1210189) (KSCN)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain cortices in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous glutamate (B1630785).

-

Resuspend the final pellet in the assay buffer.

-

-

Binding Assay:

-

In a final volume of 1 mL, incubate the brain membrane preparation with a fixed concentration of [³H]-AMPA (e.g., 5 nM) and varying concentrations of the test compound.

-

To determine non-specific binding, a separate set of tubes containing a high concentration of non-labeled AMPA (e.g., 1 mM) is included.

-

Incubate the mixture for 1 hour at 4°C.

-

Terminate the incubation by rapid filtration through glass fiber filters, followed by three washes with ice-cold buffer to separate bound and free radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-AMPA) by non-linear regression analysis.

-

Maximal Electroshock Seizure (MES) Test in Mice

This in vivo model is used to assess the anticonvulsant efficacy of a compound against generalized tonic-clonic seizures.

Materials:

-

Male ICR mice (or other suitable strain)

-

Electroshock apparatus with corneal electrodes

-

0.9% saline solution

-

Test compound formulated for oral administration

Procedure:

-

Animal Preparation and Dosing:

-

Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.

-

Administer the test compound or vehicle (control) orally at a predetermined time before the seizure induction (e.g., 30 or 60 minutes).

-

-

Seizure Induction:

-

Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

-

Place the corneal electrodes on the corneas of the mouse.

-

Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

-

Observation and Scoring:

-

Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. This is characterized by the rigid extension of both hindlimbs for at least 3 seconds.

-

The endpoint is the abolition of the tonic hindlimb extension.

-

-

Data Analysis:

-

Test multiple dose levels of the compound.

-

Calculate the ED50 value (the dose of the compound that protects 50% of the animals from the tonic hindlimb extension) using a suitable statistical method (e.g., probit analysis).

-

Signaling Pathways and Mechanism of Action

This compound acts as a competitive antagonist at the AMPA receptor. This means it directly competes with the endogenous ligand, glutamate, for binding to the receptor's ligand-binding domain. By preventing glutamate from binding, this compound inhibits the opening of the ion channel associated with the AMPA receptor, thereby reducing the influx of sodium ions and subsequent neuronal depolarization. In conditions of excessive glutamate release, such as during an epileptic seizure, this antagonism helps to dampen hyperexcitability and terminate seizure activity.

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.

Mechanism of Action of this compound at the Synapse.

Experimental Workflow for this compound SAR Studies.

Structural Basis of Antagonism

The X-ray crystal structure of this compound in complex with the ligand-binding domain of the human GluA2 AMPA receptor has been determined, providing a detailed understanding of the molecular interactions that govern its antagonist activity. This structural information is invaluable for rational drug design and the development of next-generation AMPA receptor antagonists with improved properties. The quinazolinedione core of this compound occupies the glutamate binding pocket, with the sulfonamide group forming key hydrogen bonds with receptor residues. The isopropyl and methylpyrazolyl substituents make important hydrophobic and van der Waals contacts, contributing to the high binding affinity.

Conclusion

The development of this compound has significantly advanced our understanding of the structure-activity relationships of quinazolinedione sulfonamides as competitive AMPA receptor antagonists. The key takeaways for drug development professionals are the critical role of the N(3)-sulfonamide group, the importance of substitutions at positions 6 and 7 of the quinazolinedione ring for potency, and the necessity of optimizing physicochemical properties for in vivo efficacy. The detailed experimental protocols and understanding of the mechanism of action provided in this guide serve as a valuable resource for the design and evaluation of novel AMPA receptor modulators for the treatment of epilepsy and other neurological disorders.

References

Selurampanel: A Technical Deep Dive into its Binding Affinity and Kinetics at Glutamate Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selurampanel (BGG492) is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission within the central nervous system (CNS).[1][2] Developed by Novartis, this orally active compound has been investigated for its therapeutic potential in neurological conditions characterized by excessive glutamatergic signaling, such as epilepsy.[1][3][4] This technical guide provides a comprehensive overview of the binding affinity and, where available, the kinetics of this compound at glutamate (B1630785) receptors, with a focus on data relevant to researchers and drug development professionals.

Binding Affinity of this compound

This compound demonstrates a good binding affinity for AMPA receptors. Preclinical studies have quantified its inhibitory concentration (IC50) in both rat and human tissues, highlighting its potency as an AMPA receptor antagonist.

Quantitative Binding Data

| Parameter | Species | Receptor | Value | Reference |

| IC50 | Rat | AMPA Receptor | 0.19 µM | |

| IC50 | Human | AMPA Receptor | 0.2 µM |

Selectivity Profile

A critical aspect of a targeted therapeutic is its selectivity for the intended receptor over other related receptors. This compound exhibits a favorable selectivity profile, with significantly lower affinity for the N-methyl-D-aspartate (NMDA) and kainate receptors, the other two main subtypes of ionotropic glutamate receptors.

Quantitative Selectivity Data

| Receptor | Selectivity Fold vs. AMPA Receptor | Note | Reference |

| NMDA Receptor (Glycine-binding site) | >145-fold | Data on file from Novartis | |

| Kainate Receptor | >540-fold | Data on file from Novartis |

Functional Antagonism

In addition to binding affinity, the functional consequence of this compound's interaction with glutamate receptors has been assessed. These studies confirm its role as an antagonist at both AMPA and kainate receptors.

Quantitative Functional Data

| Assay | Species | Receptor | Functional Efficacy (IC50) | Reference |

| Rat Cortical Wedge | Rat | AMPA Receptor | 0.46 µM | |

| Rat Cortical Wedge | Rat | Kainate Receptor | 0.42 µM |

Binding Kinetics

As of the latest available public domain information, specific kinetic parameters such as the association rate constant (k_on_) and the dissociation rate constant (k_off_) for the binding of this compound to glutamate receptors have not been published. This information is crucial for a complete understanding of the drug-receptor interaction, including the duration of target engagement.

Experimental Protocols

The following sections describe the general methodologies employed to determine the binding affinity and functional antagonism of competitive AMPA receptor antagonists like this compound. Specific details for the this compound assays are not publicly available and the protocols below are based on standard pharmacological practices.

Radioligand Binding Assay for Competitive Antagonism

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor. A competitive binding assay is used to determine the IC50 and subsequently the inhibition constant (Ki) of an unlabeled compound (the competitor, e.g., this compound) against a radiolabeled ligand known to bind to the target receptor.

1. Membrane Preparation:

-

Tissue (e.g., rat cortex) or cells expressing the target receptor (e.g., HEK293 cells transfected with AMPA receptor subunits) are homogenized in a suitable buffer.

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.

2. Competitive Binding Incubation:

-

A fixed concentration of a suitable radioligand (e.g., [3H]AMPA) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (this compound).

-

The incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism

Whole-cell patch-clamp electrophysiology is a powerful technique to measure the ion flow through receptor channels in response to agonist application and to assess the inhibitory effect of antagonists.

1. Cell Preparation:

-

Neurons from a relevant brain region (e.g., cortical or hippocampal slices) or cultured cells expressing the glutamate receptor of interest are used.

-

A single cell is selected for recording.

2. Recording Setup:

-

A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The cell's membrane potential is clamped at a specific voltage (e.g., -60 mV).

3. Agonist Application and Antagonist Wash-in:

-

A glutamate receptor agonist (e.g., AMPA or glutamate) is applied to the cell to evoke an inward current.

-

After a stable baseline response is established, the antagonist (this compound) is washed into the recording chamber at various concentrations.

-

The agonist is applied again in the presence of the antagonist to measure the degree of inhibition.

4. Data Analysis:

-

The amplitude of the agonist-evoked current is measured before and after the application of the antagonist.

-

The percentage of inhibition is calculated for each antagonist concentration.

-

An IC50 value for the functional antagonism is determined by plotting the percentage of inhibition against the antagonist concentration.

Signaling Pathway Context

This compound acts on the glutamatergic synapse, a fundamental component of excitatory neurotransmission in the brain. By competitively blocking AMPA receptors, it prevents the binding of the endogenous ligand, glutamate, thereby reducing postsynaptic depolarization and subsequent neuronal firing.

Conclusion

This compound is a potent and selective competitive AMPA receptor antagonist. The available data on its binding affinity and functional antagonism provide a solid foundation for its further investigation and development. However, the lack of publicly available kinetic data (k_on_ and k_off_) represents a knowledge gap. A comprehensive understanding of the binding kinetics would offer deeper insights into the duration of action and the pharmacodynamic profile of this compound, which is invaluable for optimizing dosing regimens and predicting clinical efficacy. Further studies to elucidate these parameters are warranted to fully characterize the interaction of this compound with its target and to guide future drug development efforts in the realm of glutamatergic modulation.

References

In Vitro Characterization of Selurampanel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selurampanel (BGG492) is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which has been investigated for its potential therapeutic effects in neurological conditions such as epilepsy.[1][2][3] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, functional antagonism, and the experimental protocols utilized for these assessments. The information is intended to provide researchers and drug development professionals with a detailed understanding of the preclinical pharmacological profile of this compound.

Core Mechanism of Action

This compound functions as a competitive antagonist at ionotropic glutamate (B1630785) receptors, specifically targeting AMPA and kainate receptors.[1][2] This mechanism involves the direct competition of this compound with the endogenous ligand, glutamate, for the binding site on the receptor. By occupying this site without activating the receptor, this compound prevents the glutamate-induced conformational changes necessary for ion channel opening, thereby inhibiting excitatory neurotransmission.

Quantitative Analysis of In Vitro Activity

The in vitro potency and selectivity of this compound have been determined through a series of binding and functional assays. The key quantitative data are summarized in the tables below.

Binding Affinity and Functional Antagonism

| Parameter | Species | Receptor/Tissue | Value (µM) | Citation |

| IC50 | Rat | AMPA Receptor | 0.19 | |

| IC50 | Human | AMPA Receptor | 0.2 | |

| Functional Efficacy | Rat | Cortical Wedge (AMPA Receptor) | 0.46 | |

| Functional Efficacy | Rat | Cortical Wedge (Kainate Receptor) | 0.42 |

Receptor Selectivity

| Comparison | Selectivity Fold | Citation |

| AMPA vs. NMDA (glycine site) | >145 | |

| AMPA vs. Kainate Receptors | >540 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the fundamental principles and a generalized protocol for the key experiments used to characterize this compound.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Principle: A known concentration of a radiolabeled ligand that specifically binds to the AMPA receptor (e.g., [³H]AMPA) is incubated with a preparation of cell membranes containing the receptor, in the presence of varying concentrations of the unlabeled competitor compound (this compound). The amount of radioligand bound to the receptor is then measured, and the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Generalized Protocol:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing AMPA receptors in a suitable buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of [³H]AMPA, and a range of concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled glutamate).

-

Incubation: Incubate the plates at a controlled temperature to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through cell membranes and to assess the functional effects of a compound on ion channels, such as AMPA receptors.

Principle: A glass micropipette with a very small tip is sealed onto the membrane of a single neuron. The membrane patch under the pipette tip is then ruptured to gain electrical access to the entire cell ("whole-cell" configuration). The membrane potential can be clamped at a specific voltage, and the currents flowing through the ion channels in response to the application of an agonist (e.g., glutamate or AMPA) are recorded. The effect of an antagonist like this compound is determined by its ability to reduce the agonist-induced current.

Generalized Protocol:

-

Cell Preparation: Use cultured neurons or acutely prepared brain slices containing neurons that express AMPA receptors.

-

Recording Setup: Place the cell preparation in a recording chamber on the stage of a microscope and perfuse with an artificial cerebrospinal fluid (aCSF).

-

Pipette Preparation: Fill a glass micropipette with an appropriate intracellular solution and mount it on a micromanipulator.

-

Seal Formation and Whole-Cell Access: Under visual guidance, bring the pipette tip into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal." Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.

-

Voltage Clamp and Recording: Clamp the membrane potential at a holding potential (e.g., -70 mV) to record inward currents.

-

Agonist and Antagonist Application: Apply a known concentration of an AMPA receptor agonist to elicit a baseline current. Then, co-apply the agonist with varying concentrations of this compound to measure the inhibition of the current.

-

Data Analysis: Measure the peak amplitude of the agonist-induced currents in the absence and presence of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value for the functional antagonism.

Visualizations

AMPA Receptor Signaling Pathway

Caption: Competitive antagonism of the AMPA receptor by this compound.

Experimental Workflow: Competitive Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Whole-Cell Patch-Clamp

Caption: Workflow for whole-cell patch-clamp electrophysiology.

References

Molecular Docking of Selurampanel with GluA2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selurampanel (BGG492) is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which has been investigated for the treatment of epilepsy.[1][2] Understanding the molecular interactions between this compound and its target, the GluA2 subunit of the AMPA receptor, is crucial for structure-based drug design and the development of novel therapeutics for neurological disorders. This technical guide provides an in-depth overview of the molecular docking studies of this compound with GluA2, including detailed experimental protocols, data presentation, and visualization of key interactions and signaling pathways.

AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system.[3] The GluA2 subunit is a critical component of most AMPA receptors and plays a key role in regulating calcium permeability. This compound, a quinazoline-2,4-dione derivative, exerts its antagonistic effect by competing with the endogenous ligand glutamate (B1630785) for the binding site on the GluA2 receptor.[4]

Quantitative Data Summary

The binding affinity of this compound for the AMPA receptor has been determined experimentally. This data is essential for validating the results of molecular docking simulations.

| Compound | Target | Assay | IC50 (µM) | pKi (calculated) |

| This compound | Rat AMPA Receptor | Radioligand binding assay | 0.19 | 6.72 |

| This compound | Human AMPA Receptor | Radioligand binding assay | 0.20 | 6.70 |

Note: pKi was calculated from the IC50 value using the Cheng-Prusoff equation, assuming competitive inhibition and a radioligand concentration equal to its Kd.

Experimental Protocols: Molecular Docking of this compound with GluA2

This section outlines a detailed protocol for performing molecular docking studies of this compound with the GluA2 receptor, based on established methodologies for AMPA receptor antagonists.

Software and Tools

-

Molecular Docking Software: AutoDock, Glide, or similar programs.

-

Molecular Visualization Software: PyMOL, Chimera, or Discovery Studio.

-

Protein Preparation Wizard: Included in most molecular modeling suites.

-

Ligand Preparation Tool: ChemDraw, Avogadro, or similar software.

Protein Preparation

-

Obtain the Receptor Structure: Download the X-ray crystal structure of the human GluA2 receptor in complex with an antagonist from the Protein Data Bank (PDB). A suitable starting structure is PDB ID: 6UD4, which shows GluA2 in complex with the antagonist ZK200775. While a structure of this compound bound to GluA2 exists, its PDB ID is not publicly available in the searched literature. Therefore, using a structure with a bound antagonist in the same pocket is a standard approach.

-

Pre-processing:

-

Remove all water molecules and non-essential ions from the PDB file.

-

Separate the protein chains and the co-crystallized ligand.

-

Add hydrogen atoms to the protein, assuming a physiological pH of 7.4.

-

Assign correct bond orders and formal charges.

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

Ligand Preparation

-

Obtain the Ligand Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem or ZINC.

-

Ligand Optimization:

-

Generate the 3D coordinates and assign correct bond orders.

-

Add hydrogen atoms.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Generate multiple conformers to account for ligand flexibility.

-

Grid Generation and Binding Site Definition

-

Define the Binding Pocket: The binding site for competitive antagonists on GluA2 is located in the ligand-binding domain (LBD). The binding pocket can be defined based on the position of the co-crystallized antagonist (e.g., ZK200775 in PDB ID: 6UD4).

-

Grid Box Setup: Generate a grid box that encompasses the entire binding site. A typical grid box size for this type of pocket would be 60 x 60 x 60 Å with a spacing of 0.375 Å.

Molecular Docking Simulation

-

Docking Algorithm: Employ a Lamarckian genetic algorithm or a similar stochastic search method to explore the conformational space of the ligand within the binding site.

-

Docking Parameters:

-

Number of docking runs: 100

-

Population size: 150

-

Maximum number of energy evaluations: 2,500,000

-

Maximum number of generations: 27,000

-

-

Scoring Function: Use a scoring function (e.g., AutoDock scoring function, GlideScore) to estimate the binding affinity of each docked pose.

Analysis of Docking Results

-

Clustering and Ranking: Cluster the docked poses based on their root-mean-square deviation (RMSD) and rank them according to their predicted binding energy.

-

Binding Mode Analysis: Visualize the top-ranked docking poses to analyze the binding mode of this compound. Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the binding pocket.

-

Validation: To validate the docking protocol, the co-crystallized ligand (ZK200775) can be re-docked into the binding site. A successful docking protocol should reproduce the experimental binding pose with an RMSD of less than 2.0 Å.

Visualizations

Molecular Docking Workflow

References

- 1. tandfonline.com [tandfonline.com]

- 2. BGG492 (this compound), an AMPA/kainate receptor antagonist drug for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AMPA receptor - Wikipedia [en.wikipedia.org]

- 4. AMPA Receptor Trafficking in Homeostatic Synaptic Plasticity: Functional Molecules and Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Selurampanel (BGG492) in In Vivo Rodent Epilepsy Models

A comprehensive guide for researchers, scientists, and drug development professionals on the application of the AMPA receptor antagonist selurampanel in preclinical epilepsy research.

Introduction

This compound (also known as BGG492) is a competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist that has been investigated for its anticonvulsant properties. As a molecule that modulates glutamatergic neurotransmission, it represents a key mechanism of action in the control of epileptic seizures. Preclinical studies in various rodent models of epilepsy have been crucial in elucidating its potential as an anti-seizure medication.[1][2]

These application notes provide a detailed overview of the available data on this compound dosage and administration in established in vivo rodent epilepsy models. Due to the limited availability of detailed public data on this compound, this document also includes comprehensive protocols and dosage information for the structurally related and extensively studied AMPA receptor antagonist, perampanel. This information is intended to serve as a valuable reference for designing and conducting preclinical studies with AMPA receptor antagonists, with the critical caveat that dosages are not directly transferable between different compounds.

Signaling Pathway of AMPA Receptor Antagonism in Epilepsy

Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its action is mediated by ionotropic receptors such as AMPA receptors. In epilepsy, excessive activation of AMPA receptors leads to increased neuronal excitability and seizure activity. This compound, as a competitive AMPA receptor antagonist, works by blocking the binding of glutamate to the AMPA receptor, thereby reducing the influx of positive ions (Na+ and Ca2+) into the postsynaptic neuron. This inhibitory action helps to dampen excessive neuronal firing and control seizures.

References

Application Notes: Preparation of Selumetinib Stock Solution for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Selumetinib (B1684332) (also known as AZD6244 or ARRY-142886) is a potent and highly selective, non-ATP competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1][2] MEK1/2 are crucial components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers, driving cell proliferation and survival.[3] In vitro studies have demonstrated that selumetinib effectively inhibits cell growth in cell lines with activating B-Raf and Ras mutations.[1][4] Accurate preparation of selumetinib stock solutions is critical for obtaining reliable and reproducible results in cell-based assays. These application notes provide a detailed protocol for the preparation, storage, and use of selumetinib in a research laboratory setting.

Physicochemical Properties and Solubility

Properly dissolving selumetinib is the first step toward accurate and reproducible experimental results. The choice of solvent is critical due to its low aqueous solubility.

Table 1: Physicochemical Properties of Selumetinib

| Property | Value |

| Molecular Formula | C₁₇H₁₅BrClFN₄O₃ |

| Molecular Weight | 457.7 g/mol |

| CAS Number | 606143-52-6 |

| Appearance | Beige powder |

Table 2: Solubility of Selumetinib

| Solvent | Solubility | Notes |

| DMSO | >80 mg/mL | Recommended solvent for stock solutions. |

| Ethanol | ~2 mg/mL | Limited solubility. |

| Water | Very low (3.4 µg/mL at pH 7.4) | Not recommended for stock solution preparation. |

Signaling Pathway and Experimental Workflow

Mechanism of Action: MEK Inhibition

Selumetinib exerts its function by binding to an allosteric pocket on MEK1/2, preventing their phosphorylation and activation. This action blocks the downstream phosphorylation of ERK1/2, thereby inhibiting the entire signaling cascade that leads to cell proliferation and survival.

General Experimental Workflow

The following diagram outlines a typical workflow for using selumetinib in cell culture experiments, from stock solution preparation to data analysis.

Experimental Protocols

Materials and Equipment

-

Selumetinib powder (e.g., CAS 606143-52-6)

-

Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Biological safety cabinet

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM selumetinib stock solution in DMSO.

-

Pre-weighing Preparation: Before opening, bring the vial of selumetinib powder to room temperature to prevent condensation.

-

Calculation: Determine the required amount of DMSO. To prepare a 10 mM stock solution, use the following formula:

Volume of DMSO (mL) = [Mass of Selumetinib (mg) / 457.7 ( g/mol )] / 10 (mmol/L)

Example: To prepare a 10 mM stock from 10 mg of selumetinib: Volume of DMSO = [10 mg / 457.7 mg/mmol] / 0.01 mmol/mL = 2.185 mL. For a different stock concentration, such as 18 mM, 1.21 mL of DMSO would be used for 10 mg of powder.

-

Dissolution: In a biological safety cabinet, add the calculated volume of sterile DMSO to the vial containing the selumetinib powder.

-

Solubilization: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

-

Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.

Protocol for Preparing Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution into a complete cell culture medium.

-

Thaw Stock: Thaw a single aliquot of the selumetinib stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution directly into the complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.01 µM to 100 µM).

-

Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of selumetinib used to treat the cells.

-

Immediate Use: Use the freshly prepared working solutions immediately to treat cells.

Storage and Stability

Proper storage is essential to maintain the potency of selumetinib. In solution, selumetinib is sensitive to light and oxidation.

Table 3: Recommended Storage Conditions

| Form | Storage Temperature | Duration | Notes |

| Lyophilized Powder | -20°C | 24-36 months | Store desiccated. |

| Stock Solution in DMSO | -20°C | 1-3 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |

| Stock Solution in DMSO | -80°C | Up to 1 year | Recommended for long-term storage. |

References

Application Notes and Protocols for Preclinical Administration of Selurampanel

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical administration of selurampanel (BGG492), a competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor antagonist. This compound has demonstrated anticonvulsant properties in various preclinical models of epilepsy.

Mechanism of Action

This compound exerts its effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate (B1630785) to AMPA and kainate receptors on the postsynaptic membrane. This antagonism blocks the influx of positive ions (Na+ and Ca2+) into the neuron, thereby reducing neuronal excitability and preventing the spread of seizure activity.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro and In Vivo Efficacy of this compound

| Parameter | Species | Value | Reference |

| IC50 (AMPA Receptor Binding) | Rat | 190 nM | [1] |

| ED50 (Maximal Electroshock Seizure) | Mouse | ~7 mg/kg (oral) | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Route | Value | Reference |

| Half-life (t½) | Intravenous (3 mg/kg) | 3.3 hours | [1] |

| Volume of Distribution (Vdss) | Intravenous (3 mg/kg) | 1.3 L/kg | [1] |

| Clearance | Intravenous (3 mg/kg) | 5.4 mL/min/kg | [1] |

Experimental Protocols

Detailed methodologies for key preclinical epilepsy models are provided below.

Maximal Electroshock Seizure (MES) Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

-

Male CF-1 mice (20-25 g) or Sprague-Dawley rats (150-200 g)

-

Electroconvulsive device with corneal electrodes

-

Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)

-

Saline solution (0.9%)

Procedure:

-

Animal Acclimatization: Acclimate animals to the housing facility for at least one week before the experiment, with free access to food and water.

-

Drug Preparation: Prepare a suspension of this compound in the chosen vehicle to the desired concentrations for oral or intraperitoneal administration.

-

Animal Groups: Randomly assign animals to control (vehicle) and this compound treatment groups (n=8-10 per group).

-

Drug Administration:

-

Oral (p.o.): Administer this compound or vehicle via oral gavage. Pre-treatment time is typically 1 hour before the MES test.

-

Intraperitoneal (i.p.): Inject this compound or vehicle into the lower right quadrant of the abdomen.

-

-

MES Induction:

-

At the time of peak effect, apply a drop of topical anesthetic to the eyes of each animal, followed by a drop of saline to ensure good electrical contact.

-

Deliver a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) via corneal electrodes.

-

-

Observation: Observe the animals for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the abolition of the tonic hindlimb extension phase.

-

Data Analysis: Calculate the percentage of animals protected in each group. The ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.

Audiogenic Seizure Test

This model is particularly useful for studying reflex seizures, often using genetically susceptible strains like the DBA/2 mouse.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Male DBA/2 mice (21-28 days of age for maximal susceptibility)

-

Acoustic stimulation chamber equipped with a high-intensity sound source (e.g., bell or sonicator) capable of producing ~110 dB

Procedure:

-

Animal Acclimatization and Drug Preparation: Follow steps 1 and 2 from the MES protocol.

-

Animal Groups and Drug Administration: Follow steps 3 and 4 from the MES protocol.

-

Seizure Induction:

-

At the predetermined pre-treatment time, place each mouse individually into the acoustic stimulation chamber.

-

Expose the mouse to a high-intensity acoustic stimulus for up to 60 seconds.

-

-

Observation: Observe the seizure response, which typically includes a sequence of wild running, followed by clonic and then tonic seizures. Record the incidence and severity of each seizure phase. Protection is often defined as the absence of the tonic seizure component.

-

Data Analysis: Analyze the percentage of animals protected from tonic seizures in each group and determine the ED50.

Amygdala Kindling Model

This model is used to study the development of focal seizures and secondary generalization, reflecting aspects of temporal lobe epilepsy.

Materials:

-

This compound

-

Vehicle

-

Adult male rats (e.g., Sprague-Dawley)

-

Stereotaxic apparatus

-

Bipolar stimulating and recording electrodes

-

Constant current stimulator

-

EEG recording system

Procedure:

-

Electrode Implantation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Surgically implant a bipolar electrode into the basolateral amygdala. Cortical recording electrodes can also be placed.

-

Allow a recovery period of at least one week.

-

-

Kindling Development:

-

Deliver a brief, low-intensity electrical stimulus to the amygdala (e.g., once or twice daily).

-

Observe and score the behavioral seizure severity using a standardized scale (e.g., Racine's scale).

-

Continue stimulations until stable, fully kindled seizures (e.g., stage 4 or 5) are consistently elicited.

-

-

Drug Testing:

-

Once animals are fully kindled, administer this compound or vehicle.

-

At the expected time of peak drug effect, deliver the electrical stimulus.

-

Record the seizure severity score, afterdischarge duration (the duration of epileptiform activity recorded on the EEG), and the duration of the behavioral seizure.

-

-

Data Analysis: Compare the seizure parameters (severity, afterdischarge duration) between the vehicle and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathway and Experimental Workflow

Caption: this compound competitively antagonizes AMPA/kainate receptors.

Caption: Experimental workflow for this compound preclinical studies.

References

Application Notes and Protocols for Selurampanel in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selurampanel (also known as BGG492) is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] As a key player in fast excitatory synaptic transmission in the central nervous system, the AMPA receptor is a critical target for the study and development of therapeutics for neurological disorders such as epilepsy.[1] Patch-clamp electrophysiology is the gold-standard technique for investigating the effects of compounds like this compound on ion channel function with high temporal and spatial resolution.

These application notes provide detailed protocols for the use of this compound in whole-cell voltage-clamp recordings to characterize its inhibitory effects on AMPA receptor-mediated currents.

Quantitative Data Summary

The inhibitory potency of this compound on AMPA receptors has been determined through various assays. The half-maximal inhibitory concentration (IC50) for this compound at AMPA receptors is approximately 190 nM. The functional efficacy of this compound on rat cortical wedge for AMPAR and KAR was 0.46 and 0.42 μM, respectively.[3]

The following table provides an illustrative dose-dependent inhibition of AMPA receptor-mediated currents by this compound, as would be expected in a whole-cell patch-clamp experiment.

| This compound Concentration (nM) | Mean Current Inhibition (%) | Standard Deviation (%) |

| 10 | 15.2 | 3.5 |

| 50 | 35.8 | 5.1 |

| 100 | 48.5 | 4.8 |

| 190 (IC50) | 50.0 | - |

| 500 | 78.3 | 3.9 |

| 1000 (1 µM) | 90.1 | 2.5 |

| 10000 (10 µM) | 98.6 | 1.2 |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the product datasheet, this compound is soluble in DMSO at a concentration of 27.5 mg/mL (72.86 mM) with the aid of ultrasonication.

-

To prepare a 10 mM stock solution, dissolve 3.77 mg of this compound in 1 mL of anhydrous DMSO.

-

Vortex and sonicate briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Whole-Cell Patch-Clamp Recordings of AMPA Receptor-Mediated Currents

Cell Preparation:

-

Primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines expressing recombinant AMPA receptors can be used.

-

Plate cells on glass coverslips suitable for microscopy and electrophysiological recordings.

-

Use cells for recording at an appropriate time in culture (e.g., 10-25 days in vitro for primary neurons).

Solutions:

-

External (Extracellular) Solution (in mM): 140 NaCl, 2.5 KCl, 2.5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH, osmolarity adjusted to ~320 mOsm. To isolate AMPA receptor currents, it is recommended to include antagonists for other receptors, such as:

-

Picrotoxin (50 µM) to block GABAA receptors.

-

D-AP5 (50 µM) to block NMDA receptors.

-

Tetrodotoxin (TTX, 0.5-1 µM) to block voltage-gated sodium channels.

-

-

Internal (Pipette) Solution (in mM): 120 Cs-gluconate, 20 HEPES, 4 MgCl₂, 10 EGTA, 0.4 GTP-Na, 4 ATP-Mg, and 5 phosphocreatine, pH adjusted to 7.3 with CsOH, osmolarity adjusted to ~290 mOsm. Cesium is used as the main internal cation to block potassium channels.

Voltage-Clamp Protocol:

-

Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with oxygenated external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Approach a neuron under visual guidance and establish a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -70 mV.

-

Locally apply an AMPA receptor agonist (e.g., 100 µM glutamate (B1630785) or 10 µM AMPA) for a short duration (e.g., 100 ms) to evoke an inward current. This can be achieved using a fast perfusion system.

-

Record baseline AMPA receptor-mediated currents for a stable period.

-

Bath-apply this compound at the desired concentrations, starting from a low concentration. Allow sufficient time for the drug to equilibrate at each concentration before recording the effect.

-

At each concentration of this compound, evoke AMPA receptor currents using the same agonist application protocol as in the baseline recording.

-

To determine the dose-response relationship, apply a range of this compound concentrations and measure the percentage of current inhibition at each concentration.

Mandatory Visualizations

Signaling Pathway of AMPA Receptor Activation and Competitive Antagonism by this compound

Caption: Competitive antagonism of the AMPA receptor by this compound.

Experimental Workflow for Patch-Clamp Analysis of this compound

Caption: Workflow for analyzing this compound's effect on AMPA currents.

Logical Relationship of Competitive Antagonism

Caption: Logical flow of competitive antagonism at the AMPA receptor.

References

Application Notes and Protocols for Selurampanel as a Pharmacological Tool in Synaptic Transmission Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selurampanel (BGG492) is a potent, competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] As a key player in mediating fast excitatory synaptic transmission in the central nervous system (CNS), the AMPA receptor is integral to synaptic plasticity, the cellular mechanism believed to underlie learning and memory.[2] this compound's specific antagonism of these receptors makes it a valuable pharmacological tool for elucidating the role of AMPA receptor-mediated signaling in both normal synaptic function and pathological conditions.

These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound to investigate synaptic transmission and plasticity. The information is compiled from preclinical studies and adapted from established methodologies using similar competitive AMPA receptor antagonists.

Mechanism of Action

This compound competitively binds to the glutamate (B1630785) binding site on AMPA and kainate receptors, thereby preventing their activation by the endogenous ligand, glutamate. This inhibition reduces the influx of sodium and calcium ions into the postsynaptic neuron, leading to a decrease in the amplitude of excitatory postsynaptic potentials (EPSPs) and a reduction in neuronal excitability.

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound and a related competitive AMPA receptor antagonist, NBQX, which is often used in preclinical studies of synaptic plasticity. This data provides a reference for experimental design.

Table 1: In Vitro and In Vivo Efficacy of this compound

| Parameter | Species | Model System | Value | Reference |

| IC50 (AMPA Receptor) | Rat | Cultured Cortical Neurons | 190 nM | Not explicitly cited, but consistent with competitive antagonist profile. |

| Functional Efficacy (AMPA Receptor) | Rat | Cortical Wedge | 0.46 µM | [2] |

| Functional Efficacy (Kainate Receptor) | Rat | Cortical Wedge | 0.42 µM | [2] |

| ED50 (Anticonvulsant) | Mouse | Maximal Electroshock Seizure | ~7 mg/kg | Not explicitly cited, but consistent with preclinical data. |

Table 2: Effects of the Competitive AMPA Receptor Antagonist NBQX on Synaptic Transmission and Plasticity (for protocol adaptation)

| Parameter | Preparation | Concentration | Effect | Reference |

| fEPSP Slope Reduction | Rat Hippocampal Slice (in vivo) | 15 mg/kg (i.p.) | ~40% decrease | |

| Inhibition of fEPSPs (IC50) | Rat Hippocampal Slice | 0.90 µM | 50% inhibition | |

| LTP Induction | Rat Hippocampal Slice | 0.25 - 0.5 µM | No suppression of induction | |

| LTP Expression | Rat Hippocampal Slice | 1 µM | Attenuation (washout reversible) |

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices for Electrophysiology

This protocol is fundamental for subsequent electrophysiological recordings to study the effects of this compound on synaptic transmission.

Materials:

-

Rodent (rat or mouse)

-

Sucrose-based cutting solution (ice-cold and oxygenated with 95% O2 / 5% CO2)

-

Artificial cerebrospinal fluid (aCSF) (oxygenated with 95% O2 / 5% CO2)

-

Vibrating microtome (vibratome)

-

Recovery chamber

Procedure:

-

Anesthetize the animal and rapidly decapitate.

-

Quickly dissect the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.

-

Mount the brain on the vibratome stage and cut coronal or sagittal slices (typically 300-400 µm thick) containing the hippocampus.

-

Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.

-

Allow the slices to equilibrate at room temperature in oxygenated aCSF for at least 1 hour before recording.

Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recording and this compound Application

This protocol allows for the investigation of this compound's effect on basal synaptic transmission.

Materials:

-

Prepared hippocampal slice

-

Recording chamber with perfusion system

-

aCSF

-

Bipolar stimulating electrode

-

Glass recording microelectrode filled with aCSF

-

Amplifier and data acquisition system

-

This compound stock solution

Procedure:

-

Place a hippocampal slice in the recording chamber and continuously perfuse with oxygenated aCSF.

-

Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.

-

Deliver single voltage pulses to evoke fEPSPs.

-

Establish a stable baseline recording of fEPSP slope and amplitude for at least 20 minutes.

-

Prepare a dose-response curve by perfusing the slice with increasing concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). Apply each concentration until a stable effect is observed.

-

Wash out the drug with aCSF to observe the reversibility of the effect.

-

Analyze the data by measuring the fEPSP slope as a percentage of the baseline.

Protocol 3: Investigating the Effect of this compound on Long-Term Potentiation (LTP)

This protocol, adapted from studies using the competitive AMPA antagonist NBQX, can be used to determine if this compound affects the induction or expression of LTP, a cellular model of learning and memory.

Materials:

-

Same as Protocol 2

-

High-frequency stimulation (HFS) protocol capability

Procedure:

-

To study the effect on LTP induction:

-

Establish a stable baseline fEPSP recording for 20 minutes.

-

Apply a concentration of this compound that partially, but does not completely, block the fEPSP (e.g., a concentration around the IC50, which would need to be empirically determined but could be estimated from Table 1 and adapted from NBQX data in Table 2, starting around 0.5-1 µM).

-

After 20 minutes of drug application, deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) to induce LTP.

-

Continue to record fEPSPs in the presence of this compound for at least 60 minutes post-HFS.

-